molecular formula C12H11ClN2O2S B287396 2-chloro-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-chloro-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B287396
M. Wt: 282.75 g/mol
InChI Key: XWPGPSWLPWJXDP-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to act as a cyclooxygenase (COX) inhibitor, which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has anti-inflammatory and analgesic effects in animal models. It has also been shown to have fungicidal activity against certain plant pathogens. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide in lab experiments is its synthetic nature, which allows for precise control over its properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-chloro-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide. One direction is to further study its anti-inflammatory and analgesic effects in animal models and potentially develop it as a drug candidate. Another direction is to study its fungicidal activity and potential use as a fungicide in agriculture. Additionally, its ability to form self-assembled monolayers on gold surfaces could be further studied for potential applications in material science.

Synthesis Methods

The synthesis of 2-chloro-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves the reaction of 2-amino-4-chloro-5-methylthiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium carbonate to yield the final product.

Scientific Research Applications

2-chloro-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and analgesic agent. In agriculture, it has been studied for its potential use as a fungicide. In material science, it has been studied for its ability to form self-assembled monolayers on gold surfaces.

properties

Product Name

2-chloro-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

2-chloro-N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H11ClN2O2S/c1-7-10(18-12(13)14-7)11(16)15-8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,15,16)

InChI Key

XWPGPSWLPWJXDP-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)Cl)C(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CC1=C(SC(=N1)Cl)C(=O)NC2=CC(=CC=C2)OC

solubility

42.4 [ug/mL]

Origin of Product

United States

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